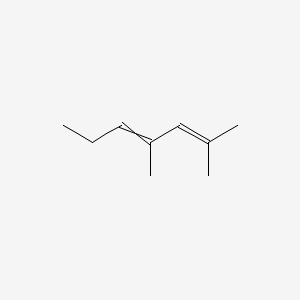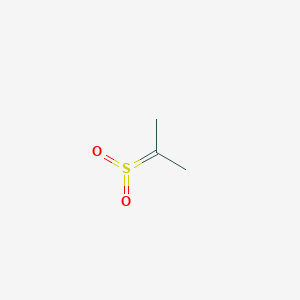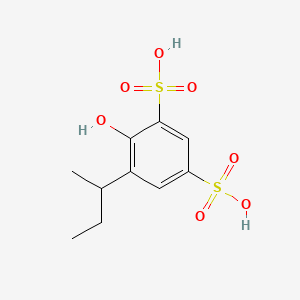![molecular formula C13H14O3 B14447585 Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate CAS No. 79705-98-9](/img/structure/B14447585.png)
Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a phenyl ring, a prop-2-enoate group, and an oxopropyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The synthetic route can be summarized as follows:
Starting Material: 3-[4-(2-oxopropyl)phenyl]prop-2-enoic acid
Reagent: Methanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would typically include:
Feedstock Preparation: Purification of starting materials
Reaction: Esterification in a continuous flow reactor
Separation: Distillation to remove excess methanol and isolate the product
Purification: Crystallization or chromatography to achieve the desired purity
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution can introduce new substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: 3-[4-(2-oxopropyl)phenyl]prop-2-enoic acid
Reduction: Methyl 3-[4-(2-hydroxypropyl)phenyl]prop-2-enoate
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic processes.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate can be compared with similar compounds such as:
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of an oxopropyl group.
Methyl 3-(3-methylphenyl)prop-2-enoate: Contains a methyl group on the phenyl ring.
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Features a hydroxy group on the phenyl ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
79705-98-9 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C13H14O3/c1-10(14)9-12-5-3-11(4-6-12)7-8-13(15)16-2/h3-8H,9H2,1-2H3 |
Clé InChI |
DCDQXLMOHXHCPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC=C(C=C1)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)

![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)


![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)

![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)
![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)




![2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14447567.png)
